molecular formula C19H17ClN2O3 B2606481 N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953255-05-5

N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2606481
CAS No.: 953255-05-5
M. Wt: 356.81
InChI Key: LCGWFSSKAYFCOI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetically derived small molecule investigated for its potent and selective inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby suppressing receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K-Akt pathways. This targeted mechanism makes it a critical pharmacological tool for probing the role of FGFR-driven signaling in various disease contexts. Its primary research value lies in the study of oncogenesis, as dysregulated FGFR signaling is implicated in the proliferation, survival, and angiogenesis of numerous cancers, including breast, bladder, and lung carcinomas. Researchers utilize this acetamide derivative in in vitro and in vivo models to elucidate the contributions of specific FGFR isoforms to tumor progression and to evaluate the potential for targeted therapeutic interventions . Beyond oncology, it is also applied in basic research concerning developmental biology and tissue repair, where FGFR pathways play a fundamental role. The compound's specific structural features, including the 1,2-oxazole (isoxazole) core and substituted acetamide side chain, are optimized for enhanced potency and selectivity within this kinase family.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-12-3-6-14(9-17(12)20)21-19(23)11-15-10-18(25-22-15)13-4-7-16(24-2)8-5-13/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGWFSSKAYFCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chloro-methylphenyl group: This step often involves a nucleophilic substitution reaction where a chloro-methylphenyl halide reacts with the oxazole intermediate.

    Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess significant activity against certain bacterial strains, making it a candidate for further development in the field of infectious diseases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate enzyme activity could be beneficial in the treatment of diseases where enzyme dysregulation is a factor.

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

  • A study demonstrated that oxazole derivatives inhibited the proliferation of human cancer cells by triggering cell cycle arrest.
  • Another investigation highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria.

Toxicological Profile

While preliminary data suggest promising biological activities, safety assessments are crucial. The compound is classified under various hazard categories indicating potential toxicity if ingested or inhaled. Comprehensive toxicological studies are necessary to establish safe dosage levels and identify any adverse effects.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and potency:

Compound Name Core Structure Substituents Biological Activity IC50/EC50/Effectiveness Reference
Target Compound 1,2-oxazole 5-(4-methoxyphenyl), N-(3-chloro-4-methylphenyl)acetamide Not explicitly reported N/A
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide 1,3,4-thiadiazole 5-(4-methoxyphenyl), benzothiazole-linked acetamide Anticonvulsant 100% effectiveness
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Pyridazinone 4-methoxybenzyl, N-(4-bromophenyl) FPR2 agonist (neutrophil activation) Not specified
Compound 6e (1,3,4-oxadiazole derivative) 1,3,4-oxadiazole 5-[2-(4-methoxyphenyl)pyridin-3-yl], sulfanyl-acetamide Anticancer (PANC-1, HepG2) 4.6 μM, 2.2 μM
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole 4-(4-chlorophenyl), 5-(4-methoxyphenyl), sulfanyl-acetamide Not explicitly reported N/A

Key Structural Features and Bioactivity Trends

Core Heterocycles: The 1,2-oxazole core in the target compound is distinct from 1,3,4-thiadiazole (), pyridazinone (), and 1,3,4-oxadiazole (). These cores influence electronic properties and binding interactions. For example, 1,3,4-thiadiazole derivatives exhibit anticonvulsant activity due to hydrophobic interactions with neural targets , while pyridazinones act as receptor agonists . The 1,2-oxadiazolidinone derivative () shares a similar acetamide backbone but lacks the methoxyphenyl group, highlighting the role of substituents in activity .

Substituent Effects: 4-Methoxyphenyl: Recurring in multiple analogs (), this group enhances lipophilicity and may improve membrane permeability. In pyridazinone derivatives (), its presence correlates with FPR2 receptor specificity . Chloro and Methyl Groups: The 3-chloro-4-methylphenyl moiety in the target compound is structurally analogous to dichlorophenyl groups in crystallized acetamides (), which stabilize molecular conformations via steric and electronic effects .

Biological Activity: Anticancer activity is prominent in 1,3,4-oxadiazole derivatives (e.g., compound 6e, IC50 = 2.2 μM on HepG2) , whereas anticonvulsant efficacy is linked to benzothiazole-thiadiazole hybrids ().

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide, also known as L909-0554, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H20ClN5O3
  • Molecular Weight : 473.92 g/mol
  • LogP : 5.719 (indicating lipophilicity)
  • Water Solubility : LogSw -6.04 (poorly soluble in water)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial and fungal strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.33 - 23.15 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results indicate that the compound exhibits moderate to good antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of Membrane Integrity : It could alter membrane permeability, leading to cell lysis.
  • Targeting Specific Enzymes : The oxazole moiety might interact with key enzymes involved in metabolic pathways.

Study on Antibacterial Activity

A study conducted on various derivatives of the oxazole class, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The compound was tested in vitro against a panel of clinical isolates and showed promising results, particularly in combination with other antibiotics to enhance efficacy .

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it induced apoptosis in leukemic cells, suggesting potential applications in cancer therapy . The IC50 values for cytotoxicity were found to be in the micromolar range, indicating a need for further exploration into its therapeutic potential.

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